molecular formula C9H9NO B575380 7,8-Dihydroquinolin-7-ol CAS No. 160239-97-4

7,8-Dihydroquinolin-7-ol

Cat. No. B575380
CAS RN: 160239-97-4
M. Wt: 147.177
InChI Key: AQOBMRBOPVVFSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7,8-Dihydroquinolin-7-ol or its analogs often involves the reaction of anilines using malonic acid equivalents . A series of Mannich salts derived from acetophenones were used as Michael acceptor when reacted with 1,4-cyclohexanedione monoethylene acetal to obtain 1,5-dicarbonyl compounds as a key step .


Molecular Structure Analysis

The molecular structure of 7,8-Dihydroquinolin-7-ol is characterized by a bicyclic compound that consists of a pyridine ring fused to phenol .


Chemical Reactions Analysis

The chemical reactions involving 7,8-Dihydroquinolin-7-ol or its analogs are complex and often involve multiple steps. For example, Ökten and coworkers described the synthesis of 5,7-dibromo-8-hydroxyquinoline in excellent yield via reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .

Safety and Hazards

7,8-Dihydroquinolin-7-ol may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and it should be handled only in a well-ventilated area .

Future Directions

The future directions for the research on 7,8-Dihydroquinolin-7-ol or its analogs could involve the development of new synthetic strategies, the exploration of their biological activities, and the optimization of their physicochemical properties for improved pharmacokinetics . These compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

properties

IUPAC Name

7,8-dihydroquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-5,8,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOBMRBOPVVFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC2=C1N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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